molecular formula C23H24N4OS B3002451 N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112446-51-1

N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3002451
CAS No.: 1112446-51-1
M. Wt: 404.53
InChI Key: QNTUISHDSIYETI-UHFFFAOYSA-N
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Description

N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole and carboxamide groups. The final step involves the attachment of the ethyl(phenyl)amino propyl side chain. Common reagents used in these reactions include various organometallic catalysts and solvents such as dichloromethane and dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-2-26(18-10-4-3-5-11-18)17-9-14-24-22(28)21-20(27-15-6-7-16-27)19-12-8-13-25-23(19)29-21/h3-8,10-13,15-16H,2,9,14,17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTUISHDSIYETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1=C(C2=C(S1)N=CC=C2)N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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